molecular formula C12H22N2O2 B1451930 2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate CAS No. 1218288-32-4

2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate

Cat. No. B1451930
CAS RN: 1218288-32-4
M. Wt: 226.32 g/mol
InChI Key: RYIGOQFWMTVKTB-UHFFFAOYSA-N
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Description

“2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate” is a chemical compound with the CAS Number: 1218288-32-4 . It has a molecular weight of 226.32 . The IUPAC name for this compound is isobutyl 2-methylhexahydropyrrolo [3,4-b]pyrrole-1 (2H)-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-8(2)7-16-12(15)14-9(3)4-10-5-13-6-11(10)14/h8-11,13H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial and Anti-biofilm Agent

Carvacrol, a compound structurally similar to pyrrole derivatives, has demonstrated significant antimicrobial and anti-biofilm activities against a wide range of Gram-positive and Gram-negative bacteria. This natural compound found in oregano shows promise for preventing biofilm-associated infections through new bio-inspired, anti-infective materials (Marchese et al., 2018).

Synthetic Pathways and Applications

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a related structure, has been extensively studied due to its applicability in medicinal and pharmaceutical industries. Recent research focuses on the application of hybrid catalysts for the development of these scaffolds, showing the broad synthetic applications of pyrrolo[2,3-c]pyrrole structures (Parmar, Vala, & Patel, 2023).

Supramolecular Capsules

Calixpyrrole derivatives, which share a pyrrolo framework, have been used to create supramolecular capsules. These structures offer new approaches to constructing molecular capsules with potential applications in drug delivery and molecular recognition (Ballester, 2011).

Pyrroline-5-carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), a derivative of pyrrole, plays a critical role in plant defense against pathogens. This compound, part of proline metabolism, is involved in resistance mechanisms against bacterial pathogens, suggesting its significance in plant pathology and defense strategies (Qamar, Mysore, & Senthil-Kumar, 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-methylpropyl 2-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8(2)7-16-12(15)14-9(3)4-10-5-13-6-11(10)14/h8-11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGOQFWMTVKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCC2N1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
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2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
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2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
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2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate

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